molecular formula C20H16O4 B125615 Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]- CAS No. 158770-34-4

Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-

Cat. No.: B125615
CAS No.: 158770-34-4
M. Wt: 320.3 g/mol
InChI Key: IHIYWIBRNMVSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]- is an organic compound with a complex aromatic structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzoic acid moiety substituted with a phenylmethoxy and phenoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[4-(phenylmethoxy)phenoxy]- typically involves the nucleophilic substitution of 4-phenoxybenzoic acid with phenylmethanol. One common method includes the use of sodium hypochlorite as the oxidant and polyethylene glycol (PEG)-400 as the catalyst . Another approach involves the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale oxidation processes. For instance, the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene is a well-documented method used in industrial settings . This process is favored due to its efficiency and the availability of raw materials like phenol, para cresol, and para dihalobenzene.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[4-(phenylmethoxy)phenoxy]- involves its interaction with various molecular targets and pathways. For instance, it can block DNA binding of the human papillomavirus (HPV) E2 protein, thereby inhibiting viral replication . Additionally, its structure allows it to participate in various biochemical pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]- can be compared with other similar compounds, such as:

The uniqueness of benzoic acid, 4-[4-(phenylmethoxy)phenoxy]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(4-phenylmethoxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-20(22)16-6-8-18(9-7-16)24-19-12-10-17(11-13-19)23-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIYWIBRNMVSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sulphamic acid (0.526 g, 5.43 mmol) in 2 mL water was added at 0° C. to 4-(4-benzyloxy-phenoxy)-benzaldehyde (0.55 g, 1.81 mmol) in acetone (8 mL). After 5 minutes, sodium chlorite (0.654 g, 7.24 mmol) was added and the mixture was stirred at 0° C. for three hours. Water was added and the resulting solid was isolated by filtration to afford 495 mg (85% yield) of 4-(4-benzyloxy-phenoxy)-benzoic acid.
Quantity
0.526 g
Type
reactant
Reaction Step One
Name
4-(4-benzyloxy-phenoxy)-benzaldehyde
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.654 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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